molecular formula C14H7Cl2N3O3S2 B2824003 N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 325987-98-2

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2824003
CAS No.: 325987-98-2
M. Wt: 400.25
InChI Key: UVIVQCJHVPVMIF-UHFFFAOYSA-N
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Description

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a recognized and potent small-molecule inhibitor of the B-cell lymphoma 6 (BCL6) protein. BCL6 is a master transcriptional repressor that is critically required for the development of Germinal Center (GC) B-cells and T-follicular helper (Tfh) cells, and its constitutive expression is a key oncogenic driver in a majority of diffuse large B-cell lymphomas (DLBCL) [Link: https://www.nature.com/articles/nrd.2017.201]. This compound functions by specifically binding to the lateral groove of the BCL6 BTB domain, effectively displacing corepressors like SMRT, N-CoR, and BCOR, which leads to the transcriptional reactivation of BCL6-repressed target genes and induces apoptosis in DLBCL cell lines [Link: https://pubmed.ncbi.nlm.nih.gov/26523971/]. Its primary research value lies in its use as a chemical probe to dissect the complex biology of BCL6 in normal and malignant immune cells, enabling investigations into lymphoma pathogenesis and the mechanisms of immune regulation. Researchers utilize this compound in preclinical studies to explore novel therapeutic strategies for BCL6-dependent cancers and to study its potential effects on T-cell-dependent antibody responses and autoimmune diseases. It serves as a critical tool for validating BCL6 as a therapeutic target and for understanding the consequences of its pharmacological inhibition in various biological contexts.

Properties

IUPAC Name

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2N3O3S2/c15-7-1-2-9(16)8(5-7)10-6-23-14(17-10)18-13(20)11-3-4-12(24-11)19(21)22/h1-6H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVIVQCJHVPVMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and an α-haloketone. The nitrothiophene moiety can be introduced via nitration of a thiophene derivative, followed by coupling with the thiazole intermediate under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Purification steps such as recrystallization or chromatography would be essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of halogenated thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or catalysts.

Mechanism of Action

The mechanism of action of N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The nitro group may play a crucial role in its biological activity, potentially undergoing bioreduction to form reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Substituent Effects on Thiazole Ring

The thiazole ring’s substitution pattern critically influences biological activity and physicochemical properties. Key analogs include:

Compound Name Substituent on Thiazole Ring Key Features
N-[4-(2,5-Dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide (Target Compound) 2,5-Dichlorophenyl Electron-withdrawing Cl groups enhance lipophilicity and stability .
N-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 9) 4-Fluorophenyl, 5-methyl Fluorine’s electronegativity may improve target binding; methyl adds steric bulk .
N-(5-((Dimethylamino)methyl)-4-(4-fluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 10) 4-Fluorophenyl, dimethylaminomethyl Basic dimethylamino group enhances solubility and membrane permeability .
N-(4-(3-Methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide 3-Methoxy-4-(trifluoromethyl)phenyl Trifluoromethyl increases metabolic stability; methoxy modulates polarity .

Key Observations :

  • Polar Substituents: The dimethylamino group in Compound 10 introduces a basic center, improving aqueous solubility and pharmacokinetics .
  • Steric Effects : Methyl groups (Compound 9) may hinder binding to certain enzymes, reducing potency but improving selectivity.

Physicochemical Properties

Property Target Compound (Theoretical) Compound 9 Compound 10 Compound
Molecular Weight ~400.3 g/mol 393.4 g/mol 436.5 g/mol 429.4 g/mol
LogP (Predicted) ~3.5 (highly lipophilic) ~3.2 ~2.8 (due to polar group) ~3.9 (CF₃ increases LogP)
HPLC Purity Not reported Not reported Not reported 98.16%

Notes:

  • The trifluoromethyl analog’s high purity (98.16%) reflects robust synthetic protocols .

Biological Activity

N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and case studies that highlight its efficacy against various pathogens.

Chemical Structure and Properties

The compound's molecular formula is C14_{14}H7_{7}Cl2_{2}N3_{3}O3_{3}S2_{2}, with a molecular weight of approximately 364.25 g/mol. It features a thiazole ring and a nitrothiophene moiety, which are known to contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiazole ring and subsequent coupling with the nitrothiophene derivative. The synthetic route often emphasizes yield optimization and purity.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiazole and thiophene moieties exhibit strong antimicrobial properties . In particular, this compound has shown significant activity against various strains of bacteria:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative bacteria : Limited activity observed.

The compound's effectiveness can be attributed to its ability to disrupt bacterial cell walls and inhibit essential metabolic pathways.

Microorganism Activity Inhibition Zone (mm)
Staphylococcus aureusStrong>30
Bacillus subtilisModerate20-30
Escherichia coliWeak<10

Cytotoxicity

In vitro cytotoxicity assays conducted on VERO cell lines indicate that while the compound exhibits antimicrobial properties, it maintains a favorable safety profile with low cytotoxic effects at therapeutic concentrations.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the substituents on the thiazole and thiophene rings can significantly alter its efficacy. For example:

  • Substituent Effects : The introduction of electron-withdrawing groups enhances antibacterial activity.
  • Ring Modifications : Variations in the thiazole ring structure can lead to improved interaction with bacterial targets.

Table: SAR Insights

Modification Effect on Activity
Electron-withdrawing groupsIncreased antibacterial potency
Alterations in thiazole structureVariable effects on efficacy
Substituent position changesCritical for target interaction

Case Studies

  • Antibacterial Efficacy Against Helicobacter pylori :
    A study highlighted the compound's effectiveness against metronidazole-resistant strains of H. pylori, showcasing its potential as an alternative treatment option in antibiotic-resistant infections .
  • Comparative Studies :
    Comparative analyses with established antibiotics like ampicillin revealed that this compound exhibited superior activity against certain Gram-positive pathogens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide, and how can purity be maximized?

  • Methodology : Multi-step synthesis typically involves:

  • Condensation of 2,5-dichlorophenyl-substituted thiazole precursors with nitrothiophene carboxamide derivatives.
  • Optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst use) to improve yield. For example, highlights the use of acetonitrile reflux for similar thiazole-carboxamide syntheses.
  • Purification via recrystallization (e.g., methanol/water systems) or chromatography (silica gel, ethyl acetate/hexane eluents) to achieve >95% purity .

Q. How can spectroscopic techniques validate the compound’s structure?

  • Methodology :

  • 1H/13C NMR : Assign peaks to confirm nitrothiophene (δ ~7.5–8.5 ppm for aromatic protons) and thiazole (δ ~2.5–3.5 ppm for methyl/methylene groups) moieties.
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and nitro (NO₂, ~1500–1350 cm⁻¹) stretches.
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ matching the molecular formula (C₁₄H₈Cl₂N₃O₃S) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria, fungi).
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Anti-inflammatory : COX-2 inhibition assays. Reference for analogous thiadiazole-carboxamide activity protocols .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities, and what role does SHELX software play?

  • Methodology :

  • Grow single crystals via slow evaporation (e.g., methanol/chloroform).
  • Use SHELXL for refinement: Assign anisotropic displacement parameters, validate hydrogen bonding (e.g., N–H···O interactions between amide and nitro groups). demonstrates SHELX’s utility in resolving thiazole-carboxamide dimers via hydrogen-bonded centrosymmetric motifs .
    • Data Analysis : Compare bond lengths/angles with DFT-optimized structures to confirm conjugation effects (e.g., planarity between thiazole and nitrothiophene rings) .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodology :

  • Substituent Variation : Synthesize analogs with halogen (Cl/F), nitro, or methyl groups at the 2,5-dichlorophenyl or thiophene positions.
  • Biological Testing : Correlate substituent electronic effects (Hammett σ values) with antimicrobial potency. shows that electron-withdrawing groups (e.g., NO₂) enhance activity in thiadiazole derivatives .
    • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like PFOR enzyme (critical in anaerobic metabolism) .

Q. How to address contradictory data in biological activity across studies?

  • Methodology :

  • Experimental Replication : Standardize assay conditions (e.g., cell line passage number, solvent controls).
  • Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives.
  • Synergistic Studies : Test combinations with known inhibitors (e.g., β-lactams for antimicrobial assays) to identify potentiating effects .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Methodology :

  • Salt Formation : Use hydrochloride or sodium salts to enhance aqueous solubility.
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (e.g., solvent evaporation method).
  • pKa Adjustment : Modify nitro or amide groups to optimize logP ( reports pKa ~2.5–6.3 for similar carboxamides) .

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